1-(3-(7-methoxy-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid
Description
1-(3-(7-Methoxy-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid is a synthetic organic compound featuring a piperidine-3-carboxylic acid backbone conjugated with a 7-methoxyindole moiety via a propanoyl linker. This structure is part of a broader class of indole-piperidine hybrids, which are of interest in medicinal chemistry due to their diverse pharmacological profiles, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
1-[3-(7-methoxyindol-1-yl)propanoyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-24-15-6-2-4-13-7-10-19(17(13)15)11-8-16(21)20-9-3-5-14(12-20)18(22)23/h2,4,6-7,10,14H,3,5,8-9,11-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRSLOUHRVHWBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)N3CCCC(C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(7-methoxy-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.
The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The final step involves coupling the indole derivative with the piperidine ring and introducing the carboxylic acid group through reactions such as acylation or amidation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-(7-methoxy-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-(3-(7-methoxy-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-(7-methoxy-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may act on pathways involved in cell signaling, apoptosis, and inflammation .
Comparison with Similar Compounds
Indole Substituent Effects
- 4-Bromo vs. 7-Methoxy Indole: The bromo-substituted analog (379.25 g/mol, ) exhibits higher molecular weight and bulkier halogen substitution compared to the target compound.
- 3-Acetyl Indole : The acetylated analog (C₁₉H₂₁N₂O₄, ) introduces a ketone group, which may reduce solubility due to increased hydrophobicity but could improve metabolic stability.
Heterocyclic Core Variations
- Its higher melting point (208–211°C) suggests stronger crystalline packing compared to indole analogs.
- Methylpyrazine-Piperidine Hybrid : The pyrazine analog (C₁₁H₁₅N₃O₂, ) lacks the indole ring, favoring hydrogen bonding via pyrazine nitrogen atoms. Its lower molecular weight (221.25 g/mol) and sharp melting point (185–186.5°C) indicate distinct physicochemical behavior.
Biological Activity
Overview
1-(3-(7-methoxy-1H-indol-1-yl)propanoyl)piperidine-3-carboxylic acid is a compound that integrates the indole and piperidine moieties, known for their diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22N2O4 |
| Molecular Weight | 342.39 g/mol |
| CAS Number | Not available |
Anticancer Properties
Research has indicated that indole derivatives, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that compounds with indole structures can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) for related indole derivatives, suggesting that similar compounds could exhibit effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli.
Neuroprotective Effects
Indole derivatives are known to interact with neurotransmitter systems, potentially offering neuroprotective effects. The compound’s ability to modulate serotonin receptors may contribute to its neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Receptor Binding: The indole moiety facilitates binding to various receptors, including serotonin receptors, which can influence mood and behavior.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression or microbial resistance mechanisms.
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values showing significant potency compared to standard chemotherapeutics.
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of related compounds. The results revealed that derivatives similar to our compound exhibited MIC values below 100 µg/mL against several bacterial strains, highlighting their potential as therapeutic agents.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other indole-based compounds:
| Compound | Activity | IC50/MIC Values |
|---|---|---|
| Indole-3-acetic acid | Plant hormone | Not applicable |
| Piperidine derivatives | Varies (antimicrobial/anticancer) | MIC < 100 µg/mL |
| Indole alkaloids | Diverse pharmacological effects | Varies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
